3,5-Diaminobenzoic acid

Catalog No.
S588075
CAS No.
535-87-5
M.F
C16H16N2O2
(C6H4NHCOCH3)2
C7H8N2O2
M. Wt
152.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diaminobenzoic acid

CAS Number

535-87-5

Product Name

3,5-Diaminobenzoic acid

IUPAC Name

3,5-diaminobenzoic acid

Molecular Formula

C16H16N2O2
(C6H4NHCOCH3)2
C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,8-9H2,(H,10,11)

InChI Key

UENRXLSRMCSUSN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N)N)C(=O)O

Solubility

Solubility in water: none

Synonyms

3,5-diaminobenzoic acid, 3,5-diaminobenzoic acid, dihydrochloride, 3,5-diaminobenzoic acid, monosodium salt

Canonical SMILES

C1=C(C=C(C=C1N)N)C(=O)O

Analogue of Diatriazoate:

3,5-Diaminobenzoic acid is an analogue of diatriazoate, a molecule that has been shown to possess antigenicity properties towards specific monoclonal antibodies []. This property makes 3,5-diaminobenzoic acid a potential tool for studying antigen-antibody interactions and developing novel diagnostic or therapeutic approaches.

Pharmaceutical Intermediate:

3,5-Diaminobenzoic acid is primarily used as an intermediate in the synthesis of various pharmaceutical compounds [, ]. Its specific role in these syntheses can vary depending on the target molecule but generally involves its reactive amine groups and carboxylic acid functionality.

3,5-Diaminobenzoic acid is an aromatic compound with the molecular formula C7H8N2O2C_7H_8N_2O_2 and a molecular weight of 152.15 g/mol. It is characterized by two amino groups located at the 3 and 5 positions of the benzene ring, which contribute to its unique chemical properties. This compound typically appears as a white to grey powder and has a melting point range of 235-240 °C . It is known for its role as an organic intermediate in various

As 3,5-DAB functions primarily as a pharmaceutical intermediate, a specific mechanism of action is not applicable. However, its potential role as an analog of diatrizoate suggests it might interact with the same antibodies in the immune system. Further research is needed to elucidate the exact mechanism behind this interaction [].

  • Possible irritant: The amine groups might cause irritation to skin and eyes. Standard laboratory practices for handling potentially irritating chemicals should be followed.
  • Incompatible materials: As with most organic compounds, 3,5-DAB should be kept away from strong oxidizing agents due to the risk of exothermic reactions.
Due to its functional groups:

  • Amination Reactions: The amino groups can undergo further substitution reactions, leading to the formation of various derivatives.
  • Polymerization: It can be polymerized through enzymatic or oxidative methods, resulting in poly(3,5-diaminobenzoic acid), which has applications in dye adsorption .
  • Acylation and Alkylation: The amino groups are reactive towards acylating agents, allowing for the synthesis of amides or esters.

3,5-Diaminobenzoic acid exhibits notable biological activity. It has shown potential antigenicity towards monoclonal antibodies, making it relevant in immunological studies . Additionally, research indicates that it may have antibacterial properties, although further studies are necessary to fully elucidate its pharmacological profile.

Several methods are employed for synthesizing 3,5-diaminobenzoic acid:

  • Reduction of Dinitro Compounds: A common method involves the reduction of m-dinitrobenzoic acid using catalytic hydrogenation or other reducing agents .
  • Direct Amination: Starting from benzoic acid derivatives, amination can be achieved under specific conditions to introduce amino groups at the desired positions.
  • Polymerization Techniques: Enzymatic or oxidative polymerization methods can also be utilized to create poly(3,5-diaminobenzoic acid) from its monomer .

3,5-Diaminobenzoic acid finds diverse applications:

  • Pharmaceutical Intermediates: Used in the synthesis of various pharmaceutical compounds.
  • Dye Industry: Serves as a precursor for dyes due to its ability to form stable colorants.
  • Polymer Chemistry: Utilized in creating polymers with specific properties for environmental applications, such as dye adsorption from wastewater .

Studies on 3,5-diaminobenzoic acid have focused on its interactions with solvents and other compounds. For instance, research has explored how different solvents affect its absorption and fluorescence spectra, providing insights into its behavior in various chemical environments . These interactions are crucial for understanding its reactivity and potential applications in material science.

Several compounds share structural similarities with 3,5-diaminobenzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2-Aminobenzoic AcidOne amino group at position 2Known for its role in synthesizing dyes and drugs.
4-Aminobenzoic AcidOne amino group at position 4Commonly used as a sunscreen agent (para-aminobenzoic acid).
3-Aminobenzoic AcidOne amino group at position 3Important in biochemical assays and synthesis of pharmaceuticals.
4,5-Diaminophthalic AcidTwo amino groups on a phthalic structureUsed in the production of high-performance polymers.

The distinct positioning of amino groups in 3,5-diaminobenzoic acid contributes to its unique reactivity and applications compared to these similar compounds. Its dual amino functionality allows for versatile chemical transformations not readily available in other derivatives.

Physical Description

WHITE CRYSTALS.

XLogP3

0.2

LogP

1.97

Melting Point

228.0 °C
327-330 °C

UNII

1609U1093N

Related CAS

618-56-4 (di-hydrochloride)
67032-27-3 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 48 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

535-87-5
613-35-4

Wikipedia

3,5-diaminobenzoic acid

General Manufacturing Information

Benzoic acid, 3,5-diamino-: ACTIVE

Dates

Modify: 2023-08-15

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